2,5-Dichloro-8-methylquinoline-3-carbonitrile
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Overview
Description
2,5-Dichloro-8-methylquinoline-3-carbonitrile is an organic compound with the molecular formula C11H6Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-8-methylquinoline-3-carbonitrile typically involves the reaction of 2,5-dichloroaniline with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The process may also involve the use of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed:
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Aminoquinoline derivatives.
Substitution: Quinoline derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,5-Dichloro-8-methylquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-8-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it can interact with various biological macromolecules .
Comparison with Similar Compounds
- 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde
- 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
- 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde
- 2-Chloro-6,8-dimethylquinoline-3-carboxaldehyde
Comparison: Compared to its analogs, 2,5-Dichloro-8-methylquinoline-3-carbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and potential biological activity. The presence of two chlorine atoms also influences its electronic properties and reactivity patterns, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2,5-dichloro-8-methylquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2/c1-6-2-3-9(12)8-4-7(5-14)11(13)15-10(6)8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBFJSVYRZPMFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588934 |
Source
|
Record name | 2,5-Dichloro-8-methylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-30-3 |
Source
|
Record name | 2,5-Dichloro-8-methyl-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948291-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-8-methylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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